2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride

Catalog No.
S13976101
CAS No.
2901101-86-6
M.F
C6H6Cl2N2O
M. Wt
193.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chloropyridine-3-carbaldehyde hydrochlor...

CAS Number

2901101-86-6

Product Name

2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride

IUPAC Name

2-amino-6-chloropyridine-3-carbaldehyde;hydrochloride

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

InChI

InChI=1S/C6H5ClN2O.ClH/c7-5-2-1-4(3-10)6(8)9-5;/h1-3H,(H2,8,9);1H

InChI Key

DILTYCFNAKPVHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=O)N)Cl.Cl

2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a carbaldehyde functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the aldehyde and the presence of the amino group, which can engage in various

  • Substitution Reactions: The chlorine atom at the 6-position can be replaced by nucleophiles, such as amines or thiols, leading to various derivatives.
  • Condensation Reactions: The aldehyde group can react with other nucleophiles to form imines or other condensation products.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research indicates that 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride exhibits biological activities that may be relevant for pharmaceutical applications. Compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound may also possess therapeutic potential. Studies on related pyridine derivatives often reveal interactions with biological targets, which could include enzyme inhibition or modulation of signaling pathways.

The synthesis of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride typically involves several steps:

  • Chlorination: Starting from 2-amino-6-chloropyridine, chlorination can be performed to introduce the chlorine atom at the desired position.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as formic acid or by employing Vilsmeier-Haack reaction conditions.
  • Hydrochloride Formation: The final step involves treating the base compound with hydrochloric acid to form the hydrochloride salt.

These methods may vary based on specific laboratory conditions and desired purity levels.

2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
  • Research Tool: Its unique structure allows it to be used in studying structure-activity relationships in medicinal chemistry.

Interaction studies of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride with biological systems are essential for understanding its potential therapeutic effects. Investigations often focus on:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes can reveal its mechanism of action.
  • Cell Line Studies: Testing against various cancer cell lines helps evaluate its cytotoxicity and potential as an anticancer agent.

These studies are crucial for determining the compound's safety and efficacy profile.

Several compounds share structural similarities with 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-6-chloropyridineAmino group at position 2, chlorine at position 6Lacks carbaldehyde functionality
3-Amino-6-chloropyridineAmino group at position 3, chlorine at position 6Different substitution pattern
4-Amino-3-chloro-pyridineAmino group at position 4, chlorine at position 3Different positions of amino and chloro groups
2-Amino-5-chloro-pyridineAmino group at position 2, chlorine at position 5Variation in chlorine positioning affecting reactivity

The uniqueness of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride lies in its specific combination of functional groups and their positions on the pyridine ring, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.9857182 g/mol

Monoisotopic Mass

191.9857182 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types